molecular formula C17H18N2O8 B14706386 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene CAS No. 22943-98-2

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B14706386
CAS No.: 22943-98-2
M. Wt: 378.3 g/mol
InChI Key: DTQGCNHHPLOSHH-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene is an organic compound characterized by its complex structure, which includes multiple methoxy and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with appropriate reagents under controlled conditions. One common method involves the reduction of 4,5-dimethoxy-4-nitrobenzophenone using sodium borohydride (NaBH4) in ethanol, followed by acidification with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in ethanol, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar structure with an ethanol group instead of a benzene ring.

    4,5-Dimethoxy-2-nitrobenzyl chloride: Precursor used in the synthesis of the target compound.

    4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used as a reagent for protection of amines.

Uniqueness

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene is unique due to its multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

22943-98-2

Molecular Formula

C17H18N2O8

Molecular Weight

378.3 g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene

InChI

InChI=1S/C17H18N2O8/c1-24-14-6-10(12(18(20)21)8-16(14)26-3)5-11-7-15(25-2)17(27-4)9-13(11)19(22)23/h6-9H,5H2,1-4H3

InChI Key

DTQGCNHHPLOSHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC

Origin of Product

United States

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